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Compound of Interest |

2-chloro-N-(4-
Compound Name: methylphenyl)pyridine-3-

carboxamide

CAS No.: 56149-24-7

Cat. No.: B183175

Executive Summary

The 2-chloronicotinamide scaffold represents a "privileged structure” in medicinal chemistry
and agrochemical discovery. Its biological versatility stems from the unique electronic
environment of the pyridine ring: the electron-withdrawing chlorine at the C2 position adjacent
to the amide group creates a highly reactive electrophilic center, while also providing specific
steric interactions in protein binding pockets.

This guide analyzes the three primary domains of biological activity for this class:

» Herbicidal Activity: High-potency inhibition of monocotyledonous weeds via N-alkoxy
modifications.

o Antimicrobial & Antifungal Activity: Efficacy against resistant strains (S. aureus, C. albicans)
through cell wall disruption.

o Anticancer Potential: Targeted inhibition of VEGFR-2 and DNA demethylase ALKBH2.

Chemical Foundation & Synthetic Utility
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The 2-chloronicotinamide core is amphiphilic and electrophilic. The C2-chlorine is susceptible
to nucleophilic aromatic substitution (

), allowing it to serve as both a final pharmacophore (retaining the CI for steric/electronic
blocking) and a synthetic precursor for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines).

General Synthesis Scheme

The most common synthetic route involves the activation of 2-chloronicotinic acid to its acid
chloride, followed by nucleophilic attack by an amine or hydrazine.

Nucleophile
(R-NH2, R-ONH2)

Activation -HCl, -S02

+ Reagent _ | 2-Chloronicotinamide
(SOCI2 or Oxalyl Chloride) =

Derivative

2-Chloronicotinic Acid >

2-Chloronicotinoyl Chloride
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Figure 1: General synthetic pathway for accessing 2-chloronicotinamide libraries.

Therapeutic Area 1: Agrochemicals (Herbicides)

Recent literature highlights N-(arylmethoxy)-2-chloronicotinamides as potent herbicides.[1][2][3]
Unlike traditional nicotinamides that may act as vitamin mimics, these derivatives often target
specific plant enzymes or growth pathways.

Key Findings

o Target Species: Highly effective against monocotyledonous weeds such as Agrostis
stolonifera (bentgrass) and Lemna paucicostata (duckweed).[1][2]

e Lead Compound: Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide).[1][2][3]

o Potency: Demonstrates micromolar efficacy superior to some commercial standards.[3]

Data Summary: Herbicidal Efficacy (Duckweed Model)
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Structure .
Compound Lo IC50 (uM) Relative Potency
Description
2-CI-N-((3,4-CI2-
5f benzyl)oxy)- 7.8 High
nicotinamide
Propanil Commercial Standard 2.0 Very High
Clomazone Commercial Standard 125.0 Low

2-CI-N-(benzyloxy)- ]
5a o ) >100 Inactive
nicotinamide

Insight: The addition of the 3,4-dichloro substitution on the benzyl ring (Compound 5f) results in
a >10-fold increase in activity compared to the unsubstituted benzyl analog, highlighting the
importance of lipophilicity and halogen bonding in the active site.

Therapeutic Area 2: Oncology (VEGFR-2 Inhibition)

In drug development, 2-chloronicotinamide derivatives (and their C2-substituted progeny)
function as Type Il kinase inhibitors. They occupy the ATP-binding pocket of Vascular
Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis.

Mechanism of Action

e Hinge Region Binding: The amide nitrogen and carbonyl oxygen form hydrogen bonds with
the kinase hinge region (Cys919 in VEGFR-2).

» Hydrophobic Tail: Substituents on the amide nitrogen extend into the hydrophobic back
pocket, stabilizing the inactive conformation (DFG-out).

Data Summary: Antiproliferative Activity
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Compound Target Cell Line | Enzyme IC50
Cmpd 8 VEGFR-2 Enzymatic Assay 77.02 nM
Cmpd 8 Colon Cancer HCT-116 5.4 uM
Cmpd 8 Liver Cancer HepG2 7.1 uM
Sorafenib VEGFR-2 (Control) Enzymatic Assay 53.65 nM

Insight: While slightly less potent than Sorafenib, the nicotinamide derivatives offer a distinct
solubility profile and synthetic accessibility, making them valuable lead candidates for scaffold

hopping.

Therapeutic Area 3: Antimicrobial & Antifungal

The scaffold exhibits broad-spectrum activity against drug-resistant pathogens.[4] The 2-chloro
group is often critical here; however, some studies utilize it as a leaving group to introduce
flexible chiral chains that disrupt fungal cell walls.

Key Pathogens & Activity[4][5][6]

e Fungal:Candida albicans, Botryosphaeria berengriana.

o Bacterial:Staphylococcus aureus (MRSA), Pseudomonas aeruginosa.

Protocol Spotlight: Antimicrobial Susceptibility Testing

Method: Broth Microdilution (EUCAST Guidelines)[5][6]
o Stock Prep: Dissolve derivative in DMSO to 10 mM.
e Inoculum: Adjust bacterial suspension to

CFU/mL.

 Dilution: Serial 2-fold dilutions of the compound in Mueller-Hinton broth.

e |ncubation: 37°C for 24 hours.
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e Readout: Determine Minimum Inhibitory Concentration (MIC) via optical density (

Structure-Activity Relationship (SAR) Map

The biological activity of 2-chloronicotinamides is governed by strict steric and electronic rules.
The following diagram maps the permissible modifications.

2-Chloronicotinamide
Scaffold

Position 3 (Amide)

Position 2 (Cl) Position 5/6 (Ring)

Essential for Herbicidal Activity Leaving group for N-Alkoxy substitution Amide H-bonds critical Lipophilic groups (Cl, F)
(Steric/Electronic Block) Antifungal Amino-derivatives increases Herbicidal Potency for Kinase (VEGFR-2) binding improve membrane permeability

Click to download full resolution via product page
Figure 2: SAR Map detailing the functional requirements for Herbicidal vs. Anticancer activity.

Experimental Protocol: Synthesis of N-
(Arylmethoxy)-2-chloronicotinamide

Adapted from J. Agric. Food Chem. 2021.[3][7]
Objective: Synthesize a library of herbicidal candidates.
Reagents:

e 2-Chloronicotinic acid (1.0 eq)

e Oxalyl chloride (1.5 eq)
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Substituted benzyloxyamine hydrochloride (1.1 eq)
Triethylamine (TEA) (2.5 eq)
Dichloromethane (DCM) (Anhydrous)

DMF (Catalytic amount)

Step-by-Step Methodology:

Acid Chloride Formation: In a round-bottom flask, dissolve 2-chloronicotinic acid (5 mmol) in
anhydrous DCM (20 mL). Add 2 drops of DMF.

Activation: Add oxalyl chloride (7.5 mmol) dropwise at 0°C. Stir at room temperature for 4
hours until gas evolution ceases.

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to yield
crude 2-chloronicotinoyl chloride.

Coupling: Redissolve the acid chloride in DCM (10 mL). Cool to 0°C.

Addition: Slowly add a mixture of the benzyloxyamine hydrochloride (5.5 mmol) and TEA
(22.5 mmol) in DCM (10 mL).

Reaction: Stir at room temperature overnight. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

Workup: Wash the reaction mixture with water (2 x 20 mL), 5% HCI (1 x 20 mL), and brine.
Dry over anhydrous

Purification: Concentrate and purify via silica gel column chromatography (Eluent: Petroleum
ether/Ethyl acetate) to afford the target solid.

Validation:

1H NMR (DMSO-d6): Look for characteristic pyridine protons (~8.5 ppm, dd) and the
benzylic methylene singlet (~5.0 ppm).
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Yield: Expected range 70-85%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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